silver;3,3-dimethylbut-1-yne
Description
3,3-Dimethylbut-1-yne (CAS: 917-92-0), also known as tert-butylacetylene, is a sterically hindered terminal alkyne characterized by a linear carbon-carbon triple bond and bulky tert-butyl substituents. Its molecular formula is C₆H₁₀, with a molecular weight of 82.15 g/mol. The compound is widely utilized in organic synthesis, particularly in cycloadditions, hydrosilylation, and carbocation-mediated reactions.
Properties
CAS No. |
128233-07-8 |
|---|---|
Molecular Formula |
C6H9Ag |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
silver;3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
CBIPCDTVQPKUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver;3,3-dimethylbut-1-yne can be synthesized through several methods. One common method involves the hydroboration-deuteronolysis-hydroboration sequence. This process employs 9-BBN-H and 9-BBN-D in a specific order to produce the desired compound . Another method involves the use of diisobutene and ethylene in a metathesis reaction to produce neohexene, which can then be converted to this compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical reactions that involve the use of specific catalysts and reaction conditions. The exact methods may vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Silver;3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen iodide, which can add across the triple bond to form diiodo compounds . Other reagents include various oxidizing and reducing agents that facilitate the conversion of the compound into different products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the addition of hydrogen iodide can produce 2,2-diiodo-3,3-dimethylbutane .
Scientific Research Applications
Silver;3,3-dimethylbut-1-yne has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules that can be used in research and drug development.
Mechanism of Action
The mechanism of action of silver;3,3-dimethylbut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations and the addition of reagents across the triple bond .
Comparison with Similar Compounds
Steric and Electronic Effects
Table 1: Structural and Electronic Comparison of Selected Terminal Alkynes
Reactivity in Hydrosilylation
Table 2: Hydrosilylation Performance of Hindered Alkynes
The steric bulk of 3,3-dimethylbut-1-yne restricts access to the α-position, ensuring exclusive β-addition. In contrast, phenylacetylene’s planar structure allows for mixed selectivity .
Acid-Base Behavior and Carbocation Stability
When treated with HCl, 3,3-dimethylbut-1-yne forms a secondary vinyl carbocation stabilized by hyperconjugation from the tert-butyl group. Comparatively, hex-2-yne generates two secondary carbocations with equal stability, leading to a 50:50 product distribution .
Spectroscopic Distinctions
Vibrational Spectroscopy :
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